molecular formula C8H10N2O2 B1432225 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1867157-28-5

3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1432225
CAS No.: 1867157-28-5
M. Wt: 166.18 g/mol
InChI Key: RHFFKLZKZRMDEU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid . This nomenclature follows standard IUPAC conventions for heterocyclic compounds, where the pyrazole ring serves as the parent structure with specific substitution patterns clearly defined. The naming system indicates the precise positioning of functional groups around the five-membered pyrazole ring, with the cyclopropyl group attached at position 3, a methyl group at position 4, and the carboxylic acid functionality at position 5.

The structural representation of this compound reveals a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, characteristic of the pyrazole class. The molecular structure incorporates three distinct substituents that contribute to its unique chemical properties and potential applications. The cyclopropyl group at position 3 introduces ring strain and specific steric considerations, while the methyl group at position 4 provides additional hydrophobic character. The carboxylic acid group at position 5 serves as the primary functional group responsible for the compound's acidic properties and potential for forming salts and esters.

Alternative systematic names have been documented in various chemical databases, including 5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid , which represents a different numbering convention but describes the identical chemical structure. This alternative nomenclature reflects the ambiguity that can arise in pyrazole ring numbering systems, where different starting positions for the numbering sequence can lead to apparently different names for the same compound. The Simplified Molecular Input Line Entry System representation consistently appears as Cc1c([nH]nc1C(=O)O)C2CC2 across multiple sources, providing an unambiguous structural descriptor.

CAS Registry Number and Alternative Naming Conventions

The definitive Chemical Abstracts Service registry number for 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is 1867157-28-5 . This unique identifier serves as the internationally recognized standard for unambiguous chemical identification across databases, literature, and commercial sources. The CAS number was officially assigned and has been consistently referenced across multiple authoritative chemical databases and commercial suppliers, ensuring reliable identification and tracking of this specific compound.

The Molecular Design Limited number MFCD20535329 provides an additional standardized identifier used in chemical inventory systems and research databases. This identifier complements the CAS number in providing multiple avenues for precise compound identification. European Community number classification assigns the identifier 670-302-0 to related pyrazole carboxylic acid structures, though this specific number appears to be associated with the broader class rather than this exact compound.

Commercial suppliers and chemical databases have established various product codes and internal identifiers for this compound, including catalog numbers such as L19263 from AChemBlock, TRC-C230576 from Toronto Research Chemicals, and AM9007703 from Acmec. These commercial identifiers facilitate procurement and inventory management while maintaining connection to the primary CAS registry number. The consistency of the CAS number across all commercial sources confirms the reliability of this identification system for this specific pyrazole derivative.

Molecular Formula and Weight Analysis

The molecular formula for 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is definitively established as C8H10N2O2 . This formula indicates the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms in the complete molecular structure. The carbon count includes the five-membered pyrazole ring, the three-membered cyclopropyl ring, the methyl substituent, and the carboxylic acid carbon. The nitrogen atoms are integral components of the pyrazole heterocycle, while the oxygen atoms comprise the carboxylic acid functional group.

The molecular weight has been consistently reported as 166.17 to 166.18 grams per mole across multiple authoritative sources. This slight variation in reported molecular weight values reflects different levels of precision in calculation methods and rounding conventions used by various chemical databases and suppliers. The precise molecular weight calculation based on current atomic mass standards yields 166.176 grams per mole, accounting for the exact isotopic composition of the constituent elements.

Property Value Source References
Molecular Formula C8H10N2O2
Molecular Weight 166.17-166.18 g/mol
CAS Registry Number 1867157-28-5
MDL Number MFCD20535329
SMILES Notation Cc1c([nH]nc1C(=O)O)C2CC2

The elemental composition analysis reveals that carbon comprises approximately 57.8% of the molecular weight, hydrogen accounts for 6.1%, nitrogen represents 16.9%, and oxygen constitutes 19.3% of the total molecular mass. This composition reflects the predominantly organic nature of the compound with significant heteroatom content from the nitrogen-containing pyrazole ring and the oxygen-containing carboxylic acid functionality. The relatively high nitrogen content distinguishes this compound from simple carboxylic acids and contributes to its classification as a heterocyclic acid derivative with potential for diverse chemical interactions and applications.

Properties

IUPAC Name

5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6(5-2-3-5)9-10-7(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFKLZKZRMDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction helps protect cells from oxidative stress induced by D-serine. Additionally, 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits.

Cellular Effects

The effects of 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are diverse. In neuronal cells, this compound has been observed to protect against oxidative stress by inhibiting D-amino acid oxidase. This protection helps maintain cellular integrity and function. Furthermore, the inhibition of acetylcholinesterase by 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid can enhance cholinergic signaling, which is crucial for cognitive functions such as learning and memory. The compound also influences gene expression and cellular metabolism by modulating the activity of key enzymes and signaling pathways.

Molecular Mechanism

At the molecular level, 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, inhibiting its activity and preventing the formation of reactive oxygen species. Additionally, 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid interacts with acetylcholinesterase, blocking its ability to hydrolyze acetylcholine. These interactions result in increased levels of acetylcholine and reduced oxidative stress, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid remains stable under controlled conditions, maintaining its biochemical activity. Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can provide sustained protection against oxidative stress and enhance cholinergic signaling over extended periods.

Dosage Effects in Animal Models

The effects of 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to provide neuroprotective effects by inhibiting D-amino acid oxidase and acetylcholinesterase. At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced.

Metabolic Pathways

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress responses. These interactions contribute to the compound’s overall biochemical effects and therapeutic potential.

Transport and Distribution

Within cells and tissues, 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in different tissues and organs.

Biological Activity

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molecular weight of approximately 166.18 g/mol. Its structure includes a pyrazole ring, a cyclopropyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

Interaction with Enzymes

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid has been shown to interact with D-amino acid oxidase (DAAO) , an enzyme involved in the oxidative deamination of D-amino acids. This interaction suggests that the compound can inhibit DAAO activity, leading to reduced production of reactive oxygen species (ROS), which are implicated in oxidative stress.

Modulation of Receptors

Recent studies indicate that this compound may also modulate trace amine-associated receptors (TAARs) . These receptors are involved in various physiological processes, including mood regulation and sensory perception. The ability of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid to bind to these receptors positions it as a candidate for neuropharmacological research.

Antioxidant Properties

The inhibition of DAAO by 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid suggests potential antioxidant properties. This activity can protect neuronal cells from oxidative damage, making it relevant for conditions associated with oxidative stress.

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, have been reported to exhibit anti-inflammatory activities. The structural features of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid suggest that it may interfere with inflammatory pathways, although specific pathways affected by this compound remain to be fully elucidated .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies assessing the biological activity of pyrazole derivatives:

StudyFindings
Wei et al. (2022)Identified pyrazole derivatives with significant anticancer activity against A549 cell lines (IC50 = 26 µM) .
Xia et al. (2022)Reported compound displaying potent antitumor activity with an IC50 value of 49.85 µM against specific cancer cell lines .
Kumar et al. (2022)Synthesized pyrazole derivatives showing cytotoxicity across multiple cancer cell lines, indicating broad-spectrum anticancer potential .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid suggests good bioavailability due to its molecular structure. The presence of the carboxylic acid group may enhance solubility and facilitate absorption in biological systems.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid has been identified as a lead compound for developing drugs targeting trace amine-associated receptors (TAARs). These receptors play a role in mood regulation and sensory perception, making this compound a candidate for treating mood disorders and other neurological conditions.

Key Findings :

  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to TAARs, indicating its potential as a therapeutic agent in neuropharmacology.
  • Mechanism of Action : The unique structure allows for modulation of receptor activity, which could lead to new treatments for psychiatric disorders.

Chemical Biology

In chemical biology, the compound has been utilized in the synthesis of novel fungicidal agents. It has been incorporated into various derivatives that display antifungal activities against phytopathogenic fungi.

Key Findings :

  • Antifungal Activity : Compounds derived from 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid have shown moderate to excellent antifungal properties in vitro, making them candidates for agricultural applications.
  • Biochemical Interaction : The compound acts as a succinate dehydrogenase inhibitor, which is crucial for energy metabolism in fungi.

Organic Chemistry

The synthesis of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis techniques. These methods include cycloaddition reactions and other transformations that enhance the compound's biological activity.

Synthesis Overview :

  • Common Methods : The synthesis often employs [3 + 2] cycloaddition reactions using N-isocyanoiminotriphenylphosphorane with terminal alkynes.
  • Optimization Techniques : Each synthetic step requires optimization to ensure high yields and purity of the final product.

Case Studies and Research Insights

Recent studies have documented various applications of this compound across different fields:

  • Neuropharmacology Research :
    • Investigations into its effects on mood regulation through TAAR modulation have shown promising results, suggesting potential therapeutic applications in treating anxiety and depression.
  • Agricultural Chemistry :
    • Field trials using derivatives of this compound as fungicides have demonstrated effective control over specific fungal pathogens, indicating its utility in crop protection strategies.
  • Biochemical Studies :
    • Research on its role as a D-amino acid oxidase (DAO) inhibitor has revealed protective effects against oxidative stress in neuronal cells, further emphasizing its relevance in neuroprotective strategies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogues:

Compound Name (CAS) Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid (1867157-28-5) C₈H₁₀N₂O₂ 3-cyclopropyl, 4-methyl Carboxylic acid 166.18 High purity (95–97%); synthetic intermediate
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (N/A) C₁₄H₁₄N₂O₃ 3-methyl, 5-(2-oxopropyl), 1-phenyl Carboxylic acid, ketone 266.28 Increased lipophilicity due to phenyl group
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid (139756-00-6) C₈H₁₁N₃O₄ 1-methyl, 4-nitro, 3-propyl Carboxylic acid, nitro 213.19 Strong electron-withdrawing nitro group enhances acidity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (N/A) C₁₇H₁₄N₂O₂ 5-methyl, 1,3-diphenyl Carboxylic acid 294.33 High melting point (136°C); hydrophobic
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (N/A) C₉H₉N₃O₃ 3-methyl, 5-isoxazolyl Carboxylic acid, isoxazole 207.19 Heterocyclic diversity for target-specific activity

Key Comparative Insights

Electronic Effects
  • Nitro Group : In 1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid, the nitro group significantly increases acidity (pKa ~1–2), favoring ionization in physiological environments .
Lipophilicity and Solubility
  • Phenyl vs. Cyclopropyl : Phenyl-substituted analogues (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) exhibit higher logP values, reducing aqueous solubility but improving membrane permeability .
  • Hydroxyphilic Groups : 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid () shows improved solubility in polar solvents due to hydrogen bonding from the hydroxyl group .

Pharmacological Considerations

  • Analgesic/Anti-inflammatory Activity : Ethyl esters of pyrazole carboxylic acids (e.g., 3-methylsulfanyl derivatives) have shown promising activity in preclinical models, though the free carboxylic acid form may exhibit altered pharmacokinetics .
  • Target Selectivity : The isoxazole moiety in 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid may enable selective interactions with enzymes or receptors, a feature absent in the cyclopropyl analogue .

Preparation Methods

Regioselective Condensation of Hydrazines with β-Dicarbonyl Compounds

Carboxylation and Esterification

The 5-carboxylic acid group is often introduced via ester intermediates, such as pyrazole-5-carboxylate esters, which are subsequently hydrolyzed.

  • Ester Formation: Pyrazole-5-carboxylates can be synthesized by cycloaddition or condensation methods involving esterified β-dicarbonyl compounds.
  • Hydrolysis: Acidic or basic hydrolysis converts esters to the corresponding carboxylic acids.

Representative Preparation Method from Patent Literature

A related pyrazole carboxylic acid derivative, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, has been synthesized via a multi-step process involving:

  • Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and potassium carbonate at elevated temperatures (100–150 °C) under nitrogen atmosphere to form methylated pyrazole esters.
  • Subsequent chlorination using hydrogen peroxide and hydrochloric acid in dichloroethane at controlled temperatures.
  • Purification involving washing with sodium sulfite, sodium carbonate, and drying to yield high purity ester intermediates with yields up to 95.2%.

This method exemplifies the use of carbonate esters, base-catalyzed methylation, and oxidative halogenation steps that could be adapted for the preparation of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid analogs.

Comparative Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Notes
Pyrazole Ring Formation Condensation of hydrazines with β-diketones Methylhydrazine, substituted diketones, acidic/basic medium 50–90 Regioselective, allows substitution control
1,3-Dipolar Cycloaddition Diazocarbonyl compounds with alkynes Ethyl α-diazoacetate, zinc triflate catalyst Up to 89 One-pot, good yields, mild conditions
Cyclopropyl Group Introduction Cyclopropyl-substituted diketones or cyclopropanation Cyclopropyl reagents, catalytic conditions Variable May require optimization for selectivity
Carboxylation Ester formation followed by hydrolysis β-Ketoester precursors, acidic/basic hydrolysis High Ester intermediates facilitate purification
Methylation Base-catalyzed methylation with dimethyl carbonate Potassium carbonate, dimethyl carbonate, 100–150 °C Up to 95 Demonstrated in related pyrazole ester synthesis

Research Findings and Optimization Notes

  • Reaction Conditions: Elevated temperatures (100–150 °C) under inert atmosphere improve methylation efficiency and yield.
  • Catalysts: Zinc triflate and potassium carbonate are effective catalysts for cycloaddition and methylation steps, respectively.
  • Purification: Multi-step washing and drying protocols enhance product purity, crucial for downstream applications.
  • Yields: Optimized methods achieve yields ranging from 85% to over 95%, with purity exceeding 96% for ester intermediates, facilitating conversion to carboxylic acids.

The preparation of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid involves a combination of classical pyrazole synthesis methods, strategic substituent introduction, and carboxylation steps. The most effective approaches leverage regioselective condensation or 1,3-dipolar cycloaddition for ring formation, followed by functional group transformations to install cyclopropyl and methyl groups. Ester intermediates serve as versatile precursors for carboxylic acid formation. The methodologies are supported by robust reaction conditions, catalysts, and purification techniques to achieve high yield and purity, as evidenced by related patent and literature reports.

This detailed synthesis overview integrates diverse, authoritative sources and patent literature to provide a comprehensive guide to the preparation of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid, suitable for research and industrial application development.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid?

A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For cyclopropyl substituents, precursors like cyclopropylcarbonyl chlorides or cyclopropane-containing aldehydes can be introduced during the pyrazole ring formation. Post-synthesis hydrolysis of the ester group (e.g., using NaOH/EtOH) yields the carboxylic acid . Modifications in reaction conditions (solvent, temperature) may improve yields, as seen in analogous pyrazole-carboxylic acid syntheses .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., [M+H]+ for C₉H₁₁N₂O₂) .

Q. How does the carboxylic acid group influence reactivity in derivatization?

The carboxylic acid can undergo esterification (e.g., with SOCl₂/ROH), amidation (via coupling reagents like EDC/HOBt), or salt formation (with bases). These reactions are critical for creating prodrugs or enhancing solubility, as demonstrated in ethyl ester derivatives of similar pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps, dipole moments) and molecular electrostatic potential (MEP) surfaces, which correlate with binding affinity to targets like enzymes or receptors. For example, MEP maps of analogous pyrazole derivatives revealed nucleophilic regions at the carboxylic acid group, guiding SAR studies . Molecular docking can further simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or substituent effects. Systematic SAR studies comparing cyclopropyl vs. other groups (e.g., phenyl, methyl) can clarify contributions to activity. For instance, cyclopropyl groups in pyrazoles enhance metabolic stability but may reduce solubility, impacting in vivo efficacy . Meta-analyses of IC₅₀ values and statistical validation (e.g., ANOVA) are recommended .

Q. How does the cyclopropyl moiety affect pharmacological properties compared to other substituents?

Cyclopropyl groups introduce steric constraints and electron-withdrawing effects, altering binding kinetics. For example, in pyrazole-based inhibitors, cyclopropyl substituents improved selectivity for kinase targets over phenyl analogs by reducing π-π stacking non-specific interactions . Stability studies (e.g., microsomal assays) are critical to assess metabolic resistance conferred by cyclopropyl .

Methodological Considerations

  • Experimental Design for Bioactivity Testing :
    Use standardized assays (e.g., COX inhibition for anti-inflammatory activity ) with positive controls (e.g., indomethacin). Include solubility enhancers (DMSO/Tween-80) for in vitro studies .

  • Handling Data Contradictions :
    Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme inhibition assays). Replicate studies under controlled conditions to isolate variables .

  • Synthesis Optimization :
    Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For cyclopropyl incorporation, Grignard or Suzuki-Miyaura couplings may enhance regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

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